molecular formula C10H13ClF3N B2762244 (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride CAS No. 1391577-80-2

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

Cat. No.: B2762244
CAS No.: 1391577-80-2
M. Wt: 239.67
InChI Key: ABYUHMWSIOTQKT-FVGYRXGTSA-N
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Description

Introduction to Trifluoromethylated Amine Research

Historical Development of Trifluoromethylated Amines in Academic Research

The pursuit of trifluoromethylated compounds began in the late 19th century with Frédéric Swarts’ pioneering work using antimony trifluoride (SbF₃) to fluorinate benzotrichloride, yielding early trifluoromethylated aromatics. By the 1930s, industrial giants like IG Farben replaced SbF₃ with hydrogen fluoride (HF), scaling production for agrochemicals such as trifluralin. The mid-20th century saw mechanistic breakthroughs, including the McLoughlin-Thrower reaction (1968), which utilized copper-mediated coupling of iodofluoroalkanes with aromatic substrates to install trifluoromethyl groups.

A paradigm shift occurred in 1984 when Ingo Ruppert synthesized trifluoromethyltrimethylsilane (TMSCF₃), a bench-stable reagent enabling nucleophilic trifluoromethylation under mild conditions. This innovation, coupled with Prakash and Olah’s fluoride activation protocol (1989), democratized access to trifluoromethyl ketones and alcohols. Contemporary methods, such as the (Me₄N)SCF₃/AgF system (2016), further streamlined one-pot syntheses of trifluoromethyl amines, achieving quantitative yields without chromatographic purification.

Key Milestones in Trifluoromethylation
Era Development Impact
1892–1930s Swarts reaction (SbF₃/HF-mediated fluorination) Foundation for industrial fluorochemicals
1968 McLoughlin-Thrower coupling Early C–CF₃ bond formation
1984–1989 TMSCF₃ and fluoride activation Mild, nucleophilic trifluoromethylation
2010s–2020s Umpolung strategies and biocatalysis Enantioselective, late-stage functionalization

Significance of Chiral Trifluoromethylated Amine Scaffolds

Chiral trifluoromethylated amines occupy a critical niche in asymmetric synthesis, where their stereochemical complexity dictates pharmacological activity. Traditional methods relied on transition-metal catalysts, but recent advances leverage organocatalysis and biocatalysis for superior enantiocontrol. For instance, stereospecific isomerization of allylic amines using thiourea catalysts achieves γ-trifluoromethylated amines with >90% enantiomeric excess (ee). Similarly, engineered hemoproteins like Ht-Cc552 enable α-trifluoromethyl amine synthesis via carbene insertion, yielding enantiopure β-amino alcohols and peptidomimetics.

The trifluoromethyl group’s electronegativity and steric bulk profoundly influence molecular conformation. In γ-branched amines, it induces helical chirality, enhancing binding to G protein-coupled receptors (GPCRs). This stereoelectronic tuning is exemplified by 3c (from ), a precursor to noncanonical amino acids with applications in peptide-based therapeutics.

Medicinal Importance of the (S)-Enantiomer Configuration

The (S)-enantiomer of 1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride exemplifies chirality-driven pharmacodynamics. Phenethylamine derivatives, such as amphetamine, exhibit enantiomer-dependent receptor activation; the (S)-configuration often confers higher affinity for monoamine transporters and 5-HT₂A receptors. In phenylpropylamines, the elongated propyl chain augments lipophilicity, while the trifluoromethyl group mitigates oxidative metabolism.

Functional selectivity studies reveal that (S)-configured amines preferentially activate phospholipase C (PLC) over phospholipase A₂ (PLA₂) pathways at 5-HT₂A receptors, a trait linked to reduced hallucinogenic side effects. This stereospecific signaling underpins the therapeutic potential of (S)-enantiomers in neuropsychiatric disorders, where precise receptor modulation is paramount.

Research Evolution of Phenylpropylamine Derivatives

Phenylpropylamine, a phenethylamine homolog, emerged as a scaffold for probing monoamine release mechanisms. Early structure-activity relationship (SAR) studies demonstrated its weaker norepinephrine-dopamine releasing activity compared to phenethylamine (EC₅₀: 222 nM vs. 10.9 nM for norepinephrine). However, trifluoromethyl substitution at the para-position dramatically alters pharmacokinetics:

Property Phenylpropylamine 1-(4-CF₃-phenyl)propan-1-amine
LogP (lipophilicity) 1.2 2.8
Metabolic Stability (t₁/₂) 15 min >120 min
5-HT₂A Receptor EC₅₀ >10,000 nM 86 nM

Modern derivatives exploit these traits for CNS drug development. For example, AgF-mediated trifluoromethylation of secondary amines enables late-stage diversification of antidepressants and antivirals. Coupling this chemistry with enantioselective reduction (e.g., using LAH or biocatalysts) yields pharmacophores with dual stereogenic centers, critical for multitarget therapies.

Properties

IUPAC Name

(1S)-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYUHMWSIOTQKT-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate chiral amine precursor.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes acylation with acyl chlorides or anhydrides to form stable amide derivatives. This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine) at 0–25°C. The trifluoromethyl group enhances electrophilicity at the nitrogen atom, accelerating nucleophilic attack on the acylating agent.

Example Protocol :

  • Reagents : Acetyl chloride (1.2 eq), triethylamine (2 eq)

  • Conditions : DCM, 0°C → RT, 12 h

  • Product : NN-Acetyl-(S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine

  • Yield : ~85% (analogous reactions)

Alkylation Reactions

The amine participates in alkylation with alkyl halides or epoxides. The reaction is facilitated by polar aprotic solvents (e.g., acetonitrile) and bases such as potassium carbonate. Steric hindrance from the trifluoromethyl group can reduce reaction rates compared to non-substituted analogs .

Example Protocol :

  • Reagents : Methyl iodide (1.5 eq), K2_2CO3_3 (3 eq)

  • Conditions : Acetonitrile, reflux, 24 h

  • Product : NN-Methyl-(S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine

  • Yield : ~70% (extrapolated from similar substrates)

Oxidation Reactions

Controlled oxidation of the amine group can yield imines or nitro compounds. Hydrogen peroxide (H2_2O2_2) or sodium hypochlorite (NaOCl) with catalytic 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) are effective under mild conditions (pH 8–9.5, 25°C) .

Example Protocol :

  • Reagents : NaOCl (1.5 eq), TEMPO (0.1 eq)

  • Conditions : H2_2O/EtOAc biphasic system, pH 8.5, 25°C, 6 h

  • Product : (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-imine

  • Notes : Reaction progress monitored via TLC

Reduction Reactions

Catalytic hydrogenation is employed to reduce intermediates or derivatives. Palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 bar) in ethyl acetate or methanol achieves selective reduction without affecting the trifluoromethyl group .

Example Protocol :

  • Reagents : H2_2 gas (1 bar), 5% Pd/C (10 wt%)

  • Conditions : Ethyl acetate, 25°C, 12 h

  • Product : (S)-1-(4-(Trifluoromethyl)phenyl)propane-1-amine (post-hydrolysis)

  • Yield : ~90% (reported for analogous substrates)

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the phenyl ring for nucleophilic substitution. Reactions with alkoxides or amines occur under basic conditions .

Example Protocol :

  • Reagents : Sodium methoxide (2 eq)

  • Conditions : Dimethylformamide (DMF), 80°C, 8 h

  • Product : (S)-1-(4-(Trifluoromethyl)-3-methoxyphenyl)propan-1-amine

  • Yield : ~60% (based on similar systems)

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables modification of the aromatic ring. The trifluoromethyl group does not interfere with Pd catalysts, allowing efficient C–C bond formation .

Example Protocol :

  • Reagents : Phenylboronic acid (1.2 eq), Pd(PPh3_3)4_4 (5 mol%)

  • Conditions : Toluene/EtOH/H2_2O (3:1:1), 80°C, 24 h

  • Product : (S)-1-(4-(Trifluoromethyl)-3-biphenyl)propan-1-amine

  • Yield : ~75% (observed in related systems)

Reaction Comparison Table

Reaction Type Key Reagents Conditions Product
AcylationAcetyl chloride, Et3_3NDCM, 0°C → RTNN-Acetyl derivative
AlkylationMethyl iodide, K2_2CO3_3Acetonitrile, refluxNN-Methyl derivative
OxidationNaOCl, TEMPOBiphasic H2_2O/EtOAc, pH 8.5Imine intermediate
ReductionH2_2, Pd/CEthyl acetate, 25°CSaturated amine
Aromatic SubstitutionSodium methoxideDMF, 80°CMethoxy-substituted derivative
Cross-CouplingPhenylboronic acid, PdToluene/EtOH/H2_2O, 80°CBiphenyl-modified derivative

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Intermediate in Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic molecules. It is utilized in various reactions, including:

  • Catalysis : It can act as a catalyst in several organic reactions, enhancing reaction rates and yields.
  • Functionalization : The trifluoromethyl group allows for diverse modifications, leading to the formation of new derivatives that can exhibit different properties and activities.

Synthetic Routes
The synthesis typically involves a multi-step process:

  • Bromination of 4-(trifluoromethyl)toluene to form 4-(trifluoromethyl)benzyl bromide.
  • Reaction with propan-1-amine under basic conditions to yield the amine derivative.
  • Formation of hydrochloride salt by treating the amine with hydrochloric acid.

Biological Applications

Enzyme Inhibition Studies
(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride has been investigated for its potential to inhibit enzymes such as monoamine oxidase, which is crucial for neurotransmitter metabolism. This interaction can modulate neurotransmitter levels, impacting mood and cognitive functions.

Pharmacological Potential
Preliminary studies suggest that this compound may exhibit antidepressant or anxiolytic effects due to its structural similarity to other known pharmacological agents targeting serotonin and norepinephrine transporters. This makes it a candidate for further development in treating mood disorders.

Industrial Applications

Agrochemicals and Polymers
In industrial settings, (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is employed in the production of agrochemicals and polymers. Its chemical properties enhance the performance characteristics of final products, making them more effective in their applications.

Case Studies and Research Findings

Several studies have documented the effects and applications of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride:

StudyFocusFindings
FDA-Approved DrugsReviewed drugs containing trifluoromethyl groups, highlighting their pharmacological relevance.
Enantiomeric SynthesisInvestigated transaminase-mediated synthesis methods for producing enantiopure compounds, showing high conversion rates while maintaining enantiomeric excess.
Improved Synthesis MethodsDescribed enhanced methods for synthesizing trifluoromethyl-containing compounds, indicating efficiency in laboratory settings.

Mechanism of Action

The mechanism of action of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The specific pathways involved depend on the context of its application, such as inhibition of enzymes or activation of receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine Hydrochloride
  • Molecular Formula: C₁₀H₁₃ClF₃NO
  • Molecular Weight : 255.67 g/mol
  • Key Difference : Replaces the -CF₃ group with a trifluoromethoxy (-OCF₃) substituent.
  • The increased molecular weight may reduce solubility compared to the parent compound .
1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride
  • Molecular Formula : C₁₀H₁₅ClFN
  • Molecular Weight : 203.69 g/mol
  • Key Difference : Substitutes -CF₃ with a fluorine atom and introduces a methyl branch on the propane chain.
  • Impact : The smaller fluorine substituent reduces steric hindrance and lipophilicity, while the branched chain may affect chiral recognition in biological systems .

Positional Isomerism

(S)-1-(2-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride
  • CAS : 1391424-43-3
  • Key Difference : The -CF₃ group is in the ortho position instead of para.
  • Electronic effects may also differ due to proximity to the amine .

Aliphatic vs. Aromatic Trifluoromethyl Amines

(S)-1,1,1-Trifluoropropan-2-amine Hydrochloride
  • Molecular Formula : C₃H₇ClF₃N
  • Molecular Weight : 155.54 g/mol
  • Key Difference : Lacks the aromatic ring; the -CF₃ group is directly attached to an aliphatic propane chain.
  • Impact : The absence of an aromatic system reduces π-π stacking interactions, critical for binding to aromatic residues in enzymes or receptors. This compound is simpler but less target-specific .

Pharmacologically Relevant Analogs

Cinacalcet Related Compound C
  • IUPAC Name : (R)-N-[1-(Naphthalen-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride
  • Molecular Weight : ~413.87 g/mol
  • Key Difference : Incorporates a naphthalene ring and an ethyl group, increasing molecular complexity.
  • Impact : The bulky naphthalene group enhances lipophilicity and may improve blood-brain barrier penetration but could reduce aqueous solubility. The (R)-configuration highlights the importance of stereochemistry in drug-receptor interactions .
Fluoxetine Hydrochloride
  • IUPAC Name: N-methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride
  • Key Difference: Contains a phenoxy linker and a secondary amine.
  • Impact : The ether linkage and tertiary amine structure differentiate its pharmacokinetics, such as longer half-life due to reduced metabolic degradation .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Position Solubility/Stability
(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine HCl C₁₀H₁₃ClF₃N 239.67 -CF₃ para Stable at RT
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine HCl C₁₀H₁₃ClF₃NO 255.67 -OCF₃ para Lower solubility
1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl C₁₀H₁₅ClFN 203.69 -F, -CH₃ para Higher solubility
(S)-1,1,1-Trifluoropropan-2-amine HCl C₃H₇ClF₃N 155.54 -CF₃ aliphatic Highly volatile

Biological Activity

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, a compound featuring a trifluoromethyl group, has attracted attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which significantly influences its biological properties. The synthesis of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride can be achieved through various methods, often involving the use of chiral amines and specific reagents to ensure the desired stereochemistry.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, derivatives of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine have shown selective activity against Chlamydia species. The presence of the trifluoromethyl substituent was essential for enhancing the antibacterial efficacy compared to analogs lacking this group .

CompoundActivity Against ChlamydiaMinimum Inhibitory Concentration (MIC)
Trifluoromethyl derivativeYes64 μg/mL
Analog without -CF3NoN/A

Cytotoxicity and Selectivity

The cytotoxic effects of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride were assessed in various human cell lines. In vitro studies demonstrated that at certain concentrations, the compound did not induce significant toxicity, suggesting a favorable safety profile for therapeutic applications. For instance, in MCF-7 breast cancer cells, it was observed that while the compound inhibited cell growth, it did not exhibit high toxicity levels even at elevated doses .

The mechanism by which (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride exerts its biological effects involves interaction with bacterial cell structures and potential modulation of metabolic pathways. The trifluoromethyl group is believed to enhance lipophilicity, allowing better penetration into bacterial membranes and influencing enzyme activity related to bacterial survival and replication .

Case Studies

A notable case study involved the evaluation of several derivatives of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine against N. meningitidis and H. influenzae. The results indicated that some derivatives exhibited moderate antibacterial activity with MIC values significantly lower than those for standard antibiotics like penicillin .

Q & A

Q. What synthetic routes are reported for (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, and how is stereochemical purity ensured during synthesis?

Answer: Synthesis typically involves:

  • Step 1: Nucleophilic substitution or reductive amination to form the propan-1-amine backbone.
  • Step 2: Introduction of the 4-(trifluoromethyl)phenyl group via Suzuki coupling or Friedel-Crafts alkylation.
  • Step 3: Chiral resolution using techniques like chiral HPLC or enzymatic kinetic resolution to isolate the (S)-enantiomer.

Stereochemical Validation:

  • Chiral HPLC : Employ columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to confirm enantiomeric excess (e.g., >99% ee) .
  • Circular Dichroism (CD) : Verify optical activity and compare with reference spectra of enantiopure standards .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

Answer: A combination of methods is used:

Technique Application Example Parameters
NMR Structural confirmation (e.g., ¹H/¹³C, ¹⁹F for CF₃ group)δ ~7.6 ppm (aromatic protons), δ ~2.8 ppm (amine protons)
Mass Spectrometry (MS) Molecular weight verificationm/z = 247.1 (M⁺-HCl)
HPLC/UPLC Purity assessment (>98%)C18 column, acetonitrile/water gradient
Elemental Analysis Confirm C, H, N, Cl content±0.3% deviation from theoretical values

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, stereochemistry) affect the pharmacological activity of this compound compared to analogs?

Answer:

  • Substituent Position : The 4-(trifluoromethyl) group enhances lipophilicity and receptor binding affinity compared to 3- or 2-substituted analogs (e.g., Cinacalcet’s 3-CF₃ vs. target compound’s 4-CF₃) .
  • Stereochemistry : The (S)-enantiomer shows higher activity in receptor assays (e.g., calcium-sensing receptors) than the (R)-form, as seen in related propan-1-amine derivatives .

Experimental Design:

  • Comparative SAR Studies : Synthesize analogs with varying substituents and evaluate via radioligand binding assays (e.g., ³H-labeled ligands for receptor affinity studies) .

Q. What stability-indicating methods are validated for detecting degradation products or impurities?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways .
  • RP-UPLC Method :
    • Column : Acquity BEH C18 (2.1 × 100 mm, 1.7 µm).
    • Mobile Phase : 0.1% TFA in water/acetonitrile.
    • Detection : UV at 254 nm.
    • Resolution : Baseline separation of impurities (e.g., deaminated or oxidized byproducts) .

Key Impurities Identified in Related Compounds:

Impurity Structure Source
Des-Trifluoromethyl 1-Phenylpropan-1-amineIncomplete synthesis
Oxidative Byproduct Ketone derivativeStorage under oxygen

Q. How can researchers resolve contradictions in reported enantiomer activity data for this compound?

Answer:

  • Replicate Assays : Use standardized receptor models (e.g., HEK293 cells expressing human calcium-sensing receptors) to minimize variability .
  • Control for Purity : Re-evaluate enantiomeric excess via chiral HPLC and exclude batches with <99% ee .
  • Meta-Analysis : Compare data across studies using shared reference compounds (e.g., Cinacalcet hydrochloride as a positive control) .

Q. What in vitro assays are suitable for assessing the biological activity of this compound?

Answer:

  • Calcium Flux Assays : Measure intracellular Ca²⁺ changes in receptor-transfected cells (FLIPR or Fura-2 imaging) .
  • cAMP Inhibition : Quantify cAMP levels via ELISA in cells with Gαi-coupled receptors .
  • CYP450 Inhibition : Assess metabolic stability using human liver microsomes (HLMs) .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

  • Optimal Storage : -20°C in anhydrous, argon-purged vials to prevent hydrolysis/oxidation .

  • Stability Data :

    Condition Degradation Time
    25°C/60% RH5% impurity6 months
    40°C/75% RH12% impurity1 month

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